![molecular formula C12H18FN3 B1519227 [5-Fluoro-2-(4-methylpiperazin-1-yl)phenyl]methanamine CAS No. 1096817-40-1](/img/structure/B1519227.png)
[5-Fluoro-2-(4-methylpiperazin-1-yl)phenyl]methanamine
Overview
Description
“[5-Fluoro-2-(4-methylpiperazin-1-yl)phenyl]methanamine” is a chemical compound with the molecular formula C12H18FN3 . It is a derivative of piperazine, a six-membered ring containing two nitrogen atoms at opposite positions in the ring .
Molecular Structure Analysis
The molecular structure of “[5-Fluoro-2-(4-methylpiperazin-1-yl)phenyl]methanamine” consists of a phenyl ring substituted with a fluoro group at the 5-position and a methylpiperazinyl group at the 2-position . The exact 3D conformation and stereochemistry would require further analysis, potentially using techniques such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
“[5-Fluoro-2-(4-methylpiperazin-1-yl)phenyl]methanamine” has a molecular weight of 223.29 and a predicted density of 1.133±0.06 g/cm3 . The predicted boiling point is 346.1±42.0 °C . Further properties such as solubility, stability, and optical activity would require additional analysis.Scientific Research Applications
Anticancer Activity
[5-Fluoro-2-(4-methylpiperazin-1-yl)phenyl]methanamine: has been studied for its potential in anticancer therapy. The compound’s cytotoxicity has been evaluated on human A-549 lung carcinoma cells, showing promising results . The presence of fluorine and piperazine moieties in its structure may contribute to selective toxicity against cancer cells while sparing healthy cells, indicating a potential for development as a targeted anticancer agent .
Anti-inflammatory Properties
This compound has also been explored for its anti-inflammatory effects. Research indicates that derivatives of this compound can significantly reduce inflammatory responses . This includes the reduction of pro-inflammatory cytokines like TNF-α and IL-1β, which are key players in the inflammatory process. Such properties make it a candidate for the treatment of central inflammatory diseases .
Analgesic Effects
The analgesic (pain-relieving) potential of [5-Fluoro-2-(4-methylpiperazin-1-yl)phenyl]methanamine derivatives has been investigated through various models, such as the acetic acid-induced abdominal writhing test and the formalin-induced pain test . The results suggest that these compounds can effectively reduce pain, which could be beneficial in developing new analgesic drugs .
Antifungal and Antituberculosis Activity
Benzoxazole analogs, which can be synthesized from compounds similar to [5-Fluoro-2-(4-methylpiperazin-1-yl)phenyl]methanamine , have shown a broad spectrum of biological activities, including antifungal and antituberculosis effects . This suggests potential applications in developing treatments for fungal infections and tuberculosis.
Enzyme Inhibition
Some derivatives of this compound have been evaluated for their ability to inhibit enzymes, such as urease . Urease inhibitors have applications in treating and preventing diseases related to the urease enzyme, such as certain types of urinary tract infections and gastrointestinal conditions caused by Helicobacter pylori.
Serotonin Receptor Antagonism
Compounds with a similar structure to [5-Fluoro-2-(4-methylpiperazin-1-yl)phenyl]methanamine have been found to act as antagonists to serotonin receptors . This property is significant because it can be utilized in the development of drugs to treat various conditions, including anxiety disorders, depression, and other psychiatric conditions where serotonin plays a role.
properties
IUPAC Name |
[5-fluoro-2-(4-methylpiperazin-1-yl)phenyl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18FN3/c1-15-4-6-16(7-5-15)12-3-2-11(13)8-10(12)9-14/h2-3,8H,4-7,9,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOMZOFLJBIZANN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)F)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[5-Fluoro-2-(4-methylpiperazin-1-yl)phenyl]methanamine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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